Agarospirol

説明

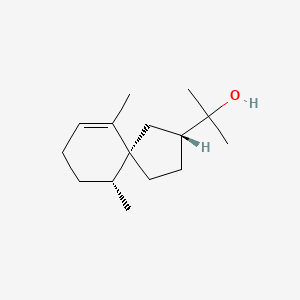

Structure

3D Structure

特性

CAS番号 |

1460-73-7 |

|---|---|

分子式 |

C15H26O |

分子量 |

222.37 g/mol |

IUPAC名 |

2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m1/s1 |

InChIキー |

ICWHTQRTTHCUHW-UHFFFAOYSA-N |

SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C |

異性体SMILES |

C[C@@H]1CCC=C([C@@]12CC[C@H](C2)C(C)(C)O)C |

正規SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2R-(2alpha,5beta)(R*)-isomer of hinesol agarospirol hinesol |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Agarospirol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarospirol is a naturally occurring sesquiterpenoid alcohol that is a significant contributor to the characteristic aroma of agarwood, the highly valued resinous heartwood of Aquilaria species. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and methods for its isolation and synthesis. Additionally, this guide summarizes its known biological activities and potential mechanisms of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a sesquiterpenoid possessing a unique spiro[4.5]decane carbon skeleton.[1] Its systematic IUPAC name is 2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol.[2] The chemical formula for this compound is C₁₅H₂₆O, with a molecular weight of 222.37 g/mol .[2]

The structure of this compound is characterized by a five-membered ring fused to a six-membered ring at a single carbon atom, forming the spirocyclic core. The six-membered ring contains a double bond, and the five-membered ring is substituted with a 2-hydroxypropyl group. The stereochemistry of this compound is crucial for its biological activity and has been determined as (-)-agarospirol in its natural form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, purification, and formulation in various applications.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [2] |

| Molecular Weight | 222.37 g/mol | [2] |

| CAS Number | 1460-73-7 | [2] |

| Appearance | Colorless oil or solid | |

| Melting Point | 56-58 °C | |

| Boiling Point | 90-91 °C at 0.1 Torr | [3] |

| Solubility | Soluble in DMSO and other organic solvents | [1] |

Spectroscopic Data for Structural Elucidation

Expected ¹H-NMR and ¹³C-NMR Spectral Features:

-

¹H-NMR: The proton NMR spectrum would be expected to show signals for two tertiary methyl groups, a secondary methyl group, and an olefinic proton. The protons of the spirocyclic system would appear as a complex series of multiplets in the aliphatic region. The hydroxyl proton would likely appear as a broad singlet, exchangeable with D₂O.

-

¹³C-NMR: The carbon NMR spectrum would display 15 distinct signals corresponding to the 15 carbon atoms of the molecule. This would include signals for the spiro carbon, the carbons of the double bond, the carbon bearing the hydroxyl group, and the various methyl and methylene carbons of the cyclic framework.

Experimental Protocols

Isolation of this compound from Natural Sources

This compound is a major constituent of the essential oil obtained from agarwood (Aquilaria species).[4] The general protocol for its isolation involves the following steps:

-

Extraction: The agarwood chips are subjected to hydrodistillation or steam distillation to obtain the essential oil.[4]

-

Chromatographic Separation: The crude essential oil is then subjected to column chromatography on silica gel.

-

Elution: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different components of the oil.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: The fractions rich in this compound are combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Total Synthesis of (±)-Agarospirol

Several total syntheses of this compound have been reported, confirming its structure and providing a means to produce it in the laboratory. One common synthetic strategy involves the following key steps:

-

Construction of the Spiro[4.5]decane Skeleton: A key step often involves a photochemical [2+2] cycloaddition reaction to construct the spirocyclic framework.

-

Functional Group Manipulations: Subsequent steps involve the selective reduction of carbonyl groups and the introduction of the double bond and the 2-hydroxypropyl side chain.

-

Stereochemical Control: Stereoselective methods are employed to achieve the desired relative stereochemistry of the final product.

A logical workflow for a potential synthetic route is outlined in the diagram below.

Caption: A generalized workflow for the total synthesis of this compound.

Biological Activity and Potential Signaling Pathways

This compound, as a component of agarwood oil, is associated with a range of biological activities, including antimicrobial and anti-inflammatory properties.[5]

Antimicrobial Activity

Essential oils from Aquilaria species containing this compound have demonstrated inhibitory activity against various bacteria.[6] While specific Minimum Inhibitory Concentration (MIC) values for pure this compound are not widely reported, the activity of the essential oil suggests that this compound may contribute to its antimicrobial effects. Further studies are needed to determine the precise antimicrobial spectrum and potency of isolated this compound.

Anti-inflammatory Activity

Agarwood extracts have been shown to possess anti-inflammatory properties, and this activity is attributed to its sesquiterpenoid constituents, including this compound. The proposed mechanisms of action for these extracts involve the inhibition of key inflammatory mediators and signaling pathways.

A potential signaling pathway that may be modulated by this compound, based on studies of related compounds and agarwood extracts, is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: A potential mechanism of anti-inflammatory action of this compound.

Conclusion

This compound is a structurally interesting and biologically active sesquiterpenoid that is a key component of agarwood. Its unique spirocyclic structure presents a compelling target for synthetic chemists and its potential antimicrobial and anti-inflammatory properties warrant further investigation for drug development. This technical guide provides a foundational understanding of the chemical nature of this compound to aid researchers in their future studies of this valuable natural product.

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and evaluation of antibacterial effect of Ag nanoparticles against Escherichia coli O157:H7 and methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Agarospirol Biosynthesis Pathway in Aquilaria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the agarospirol biosynthesis pathway in Aquilaria species, the source of the highly valued agarwood. This compound, a characteristic sesquiterpenoid, contributes significantly to the unique fragrance and medicinal properties of agarwood. Understanding its biosynthetic route is crucial for the sustainable production of this precious natural product and for the development of novel pharmaceuticals. This document synthesizes current research to present the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for studying this pathway.

The Biosynthetic Pathway of this compound

The formation of this compound in Aquilaria is a multi-step process that begins with the universal precursors of isoprenoids and involves a series of enzymatic reactions, primarily catalyzed by sesquiterpene synthases and cytochrome P450 monooxygenases. The biosynthesis of sesquiterpenes is a defense mechanism in Aquilaria, typically triggered by biotic and abiotic stresses such as wounding or fungal infection.[1][2]

The pathway can be broadly divided into three key stages:

Stage 1: Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)

The biosynthesis of the C15 precursor, farnesyl pyrophosphate (FPP), occurs through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1] Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] Farnesyl pyrophosphate synthase (FPS), a key rate-limiting enzyme, then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form FPP.[1][3] The expression of the gene encoding FPS, AsFPS1, has been found to be highest in the roots and stems of Aquilaria sinensis.[3]

Stage 2: Cyclization of FPP to the Sesquiterpene Scaffold

The crucial cyclization of the linear FPP molecule into a complex sesquiterpene scaffold is catalyzed by sesquiterpene synthases (TPSs).[1][4] In Aquilaria, several δ-guaiene synthases have been identified as key enzymes in this step.[5][6] These enzymes convert FPP into δ-guaiene, a guaiane-type sesquiterpene that serves as a direct precursor to this compound.[5] Other sesquiterpenes, such as α-guaiene and α-humulene, are also produced by these enzymes.[5][6][7]

Stage 3: Oxidation of the Sesquiterpene Scaffold

The final step in the biosynthesis of this compound is the oxidation of the δ-guaiene scaffold. This is believed to be carried out by cytochrome P450 monooxygenases (CYPs).[1][8][9] These enzymes are responsible for the vast diversity of sesquiterpenoids found in agarwood by catalyzing stereospecific hydroxylations and other modifications on the hydrocarbon backbone.[1] While the specific CYP450 enzyme responsible for the conversion of δ-guaiene to this compound has not yet been definitively identified, the upregulation of CYP genes in response to stress in Aquilaria suggests their involvement in agarwood formation.[9]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

References

- 1. bioremake.com [bioremake.com]

- 2. Comparative transcriptome analysis reveals the differences in wound-induced agarwood formation between Chi-Nan and ordinary germplasm of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Cloning and expression analysis of farnesyl pyrophosphate synthase from Aquilaria sinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of a novel sesquiterpene synthase from Aquilaria sinensis: An important gene for agarwood formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genome-wide investigation of Cytochrome P450 superfamily of Aquilaria agallocha: Association with terpenoids and phenylpropanoids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Agarospirol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarospirol, a unique spirocyclic sesquiterpenoid, is a significant phytochemical constituent of agarwood, the highly prized resinous heartwood produced by trees of the Aquilaria genus. Its presence is often considered an indicator of high-quality agarwood. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting both the seminal, foundational methodologies and contemporary analytical techniques. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

This compound (C₁₅H₂₆O, Molar Mass: 222.37 g/mol ) was first identified from the essential oil of Aquilaria agallocha, a species renowned for producing high-grade agarwood.[1] The discovery of this unique molecular architecture opened a new chapter in the study of sesquiterpenes from this valuable natural resource.

The Pioneering Discovery and Isolation (1963)

The first isolation and structural elucidation of this compound were reported in 1963 by M. L. Maheshwari, T. C. Jain, and S. C. Bhattacharyya. Their work, a landmark in the chemistry of agarwood, laid the groundwork for future investigations into its complex chemical composition.

Original Experimental Protocol (Maheshwari et al., 1963)

1. Extraction of Agarwood Oil: The initial step would have been the extraction of the essential oil from the powdered, infected heartwood of Aquilaria agallocha. This was typically achieved by steam distillation or hydrodistillation. The powdered wood would be boiled with water, and the volatile components, including this compound, would be carried over with the steam, condensed, and collected.

2. Solvent Extraction and Preliminary Fractionation: The crude agarwood oil would then be subjected to solvent extraction using a non-polar solvent such as petroleum ether or hexane to separate the lipophilic compounds. This would be followed by a preliminary fractionation, possibly using techniques like fractional distillation under reduced pressure to separate components based on their boiling points.

3. Chromatographic Separation: The crucial step for isolating a pure compound like this compound would have been column chromatography. The enriched fraction from the previous step would be loaded onto a column packed with an adsorbent like alumina or silica gel.

-

Stationary Phase: Alumina (Al₂O₃) or Silica Gel (SiO₂)

-

Mobile Phase: A gradient of solvents with increasing polarity would be used for elution. The process would likely start with a non-polar solvent (e.g., petroleum ether) and gradually introduce a more polar solvent (e.g., diethyl ether or ethyl acetate).

Fractions would be collected sequentially and monitored for the presence of the target compound, likely through techniques such as thin-layer chromatography (TLC) available at the time.

4. Purification and Crystallization: Fractions containing the compound of interest would be combined, and the solvent evaporated. The resulting residue would be further purified, often by recrystallization from a suitable solvent, to obtain pure, crystalline this compound.

5. Structure Elucidation: The structure of the isolated this compound was then determined using the analytical techniques of the time, which would have included elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, supplemented by chemical degradation studies.

Modern Methodologies for the Isolation of this compound

While the foundational principles of extraction and chromatography remain, modern techniques offer significantly improved efficiency, resolution, and speed for the isolation of this compound.

Contemporary Experimental Protocols

1. Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly alternative to traditional solvent extraction is SFE, using supercritical CO₂. This method offers high selectivity and yields a solvent-free extract.

-

Material: Pulverized agarwood.

-

Supercritical Fluid: Carbon Dioxide (CO₂).

-

Conditions: Temperature and pressure are optimized (e.g., 40-60 °C, 100-300 bar) to selectively extract sesquiterpenes.

-

Advantages: Avoids the use of organic solvents, and the extraction can be tuned for specific compounds.

2. Hydrodistillation: This remains a common and industrially relevant method for obtaining agarwood essential oil.

-

Material: 500 g of powdered agarwood is soaked in distilled water for an extended period (e.g., 3 weeks).

-

Apparatus: A Clevenger-type apparatus.

-

Procedure: The mixture is subjected to hydrodistillation for approximately 72 hours.[2] The distillate is collected, and the essential oil layer is separated.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Quantification: GC-MS is the cornerstone for the analysis and quantification of volatile compounds like this compound in agarwood extracts.

-

Column: A capillary column (e.g., DB-WAX or HP-5MS) is typically used.

-

Carrier Gas: Helium.

-

Oven Temperature Program: The temperature is gradually increased to separate compounds based on their boiling points and interaction with the stationary phase. For example, an initial temperature of 80°C, held for 1 minute, then ramped to 250°C.[3]

-

Detection: Mass spectrometry provides mass spectra of the eluted compounds, allowing for their identification by comparison with spectral libraries (e.g., NIST).

Quantitative Data on this compound

The yield and relative abundance of this compound can vary significantly depending on the Aquilaria species, the geographical origin, the method of agarwood formation (natural or artificial), and the extraction technique employed.

| Source/Method | This compound Content (% of Extract/Oil) | Reference |

| Aquilaria sinensis (GC-MS) | 17.93% | [4] |

| Aquilaria malaccensis (Artificial Infection, GC-MS) | 3.77% (induced by Pantoea dispersa) | [3] |

| Aquilaria malaccensis (Artificial Infection, GC-MS) | 3.33% (induced by Penicillium polonicum) | [3] |

| Aquilaria crassna (Hydrodistillation, GC-MS) | 4.7% | [2] |

| Aquilaria sinensis (Solvent-Free Microwave Extraction) | 2.72% | [5][6] |

| Aquilaria sinensis (Fungal Induced) | 0.64% | [7] |

| Indonesian Agarwood (GC-MS) | 0.49% | [6] |

| Vietnamese Agarwood (GC-MS) | 0.66% | [6] |

Signaling Pathways and Biological Activities

While this guide focuses on the discovery and isolation of this compound, it is worth noting that sesquiterpenoids from agarwood, as a class, are known to possess various biological activities. For instance, some studies have shown that agarwood extracts can modulate inflammatory pathways, such as the NF-κB signaling pathway. However, specific signaling pathways directly attributed to the action of isolated this compound are still an active area of research. The primary role of this compound in the context of agarwood formation is believed to be as a component of the tree's defense mechanism against microbial invasion.

Conclusion

The journey of this compound, from its initial discovery in 1963 to its routine identification in modern analytical laboratories, mirrors the advancement of natural product chemistry. The early work by Maheshwari and his colleagues, relying on classical and laborious techniques, paved the way for a deeper understanding of the chemical treasures within agarwood. Today, with the aid of sophisticated extraction and analytical methods, researchers can efficiently isolate and quantify this and other valuable sesquiterpenoids. This guide provides a comprehensive overview of these methodologies, offering a valuable resource for scientists and professionals dedicated to exploring the potential of natural products in various fields of research and development. Further investigation into the specific biological activities and signaling pathways of pure this compound will undoubtedly continue to be a fruitful area of study.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ikm.org.my [ikm.org.my]

- 3. Frontiers | Fungal and Bacterial Diversity Isolated from Aquilaria malaccensis Tree and Soil, Induces this compound Formation within 3 Months after Artificial Infection [frontiersin.org]

- 4. Value Added in Agarwood Oleoresin Extraction: Benefits of Microwave and Ultrasonic Maceration [arccjournals.com]

- 5. journals.utm.my [journals.utm.my]

- 6. Analysis of agarwood oil composition via preparative thin layer chromatography - UMPSA-IR [umpir.ump.edu.my]

- 7. ir.uitm.edu.my [ir.uitm.edu.my]

The Sesquiterpenoid Agarospirol: A Comprehensive Technical Guide to its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarospirol is a naturally occurring spirocyclic sesquiterpenoid alcohol that has garnered significant interest within the scientific community due to its contribution to the characteristic aroma of agarwood and its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, geographical and botanical distribution, and quantitative analysis of this compound. Furthermore, it details the experimental protocols for its extraction and identification and presents visual diagrams of its biosynthetic pathway and a standard experimental workflow. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is primarily found as a constituent of agarwood, the highly valued resinous heartwood produced by trees belonging to the Thymelaeaceae family. The formation of agarwood, and consequently the biosynthesis of this compound, is a defense mechanism triggered by biotic or abiotic stresses, such as microbial infection or physical injury.

Primary Botanical Sources:

-

Genus Aquilaria : This genus is the most prominent source of agarwood and its constituent compounds, including this compound. Several species are known to produce this sesquiterpenoid. The distribution of these species is predominantly in Southeast Asia.

-

Aquilaria malaccensis : Found in regions including India, Malaysia, and Indonesia.[1][2]

-

Aquilaria sinensis : Primarily distributed in Southern China.[3]

-

Aquilaria agallocha : Native to India, Myanmar, and Bhutan.[3]

-

Aquilaria crassna : Cultivated in various Southeast Asian countries, including Vietnam.[4][5]

-

Aquilaria microcarpa [3]

-

Aquilaria rostrata [6]

-

-

Genus Gyrinops : This genus is another significant producer of agarwood.

Other Potential Natural Sources:

While agarwood is the principal source, this compound has also been reported in other plant species, although in these cases it is not typically a major constituent.

-

Magnolia officinalis : A traditional Chinese medicinal plant.[9]

-

Geranium Oil (Pelargonium sp.) : Some varieties of geranium oil have been found to contain this compound.[10]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, geographical origin, age of the tree, and the method of agarwood induction (natural or artificial). The data presented below is collated from various studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of essential oils and extracts.

| Botanical Source | Sample Type | Induction Method | This compound Content (% of Total Composition) | Reference |

| Aquilaria malaccensis | Wood | Artificial (Fungal Inoculation - Penicillium polonicum) | 3.33% | [1] |

| Aquilaria malaccensis | Wood | Artificial (Bacterial Inoculation - Pantoea dispersa) | 3.77% | [1] |

| Aquilaria crassna (Vietnam) | Essential Oil | Artificial (Fungal Inoculation) | 2.98 - 4.7% | [4][11] |

| Aquilaria sinensis | Essential Oil | Not Specified | 4.53% | [5] |

| Gyrinops walla (Sri Lanka) | Resin Extract | Natural | 1.13 - 7.16% | [4] |

| Generic Agarwood Samples | Essential Oil | Not Specified | 0.00 - 1.24% | [12] |

Experimental Protocols

Extraction of this compound via Hydrodistillation of Agarwood

Hydrodistillation is a common method for extracting volatile compounds, such as this compound, from agarwood to produce an essential oil.

Materials and Equipment:

-

Ground agarwood powder or small chips

-

Distilled water

-

Hydrodistillation apparatus (e.g., Clevenger-type) including a distillation flask, condenser, and a collection vessel (separator)

-

Heating mantle

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material : The agarwood is typically air-dried and ground into a powder or broken into small chips to increase the surface area for extraction. For enhanced oil release, the material can be pre-soaked in water for a period ranging from one to three weeks.[12][13]

-

Loading the Apparatus : Place a known quantity (e.g., 500 g) of the prepared agarwood into the distillation flask.[4]

-

Addition of Water : Add a sufficient volume of distilled water to the flask to fully immerse the agarwood material.[9]

-

Distillation : Connect the flask to the Clevenger apparatus and condenser. Heat the flask using a heating mantle to boil the water. The ideal temperature is maintained between 90-110°C.[12] The steam and volatile oil vapor will rise, pass into the condenser, and cool back into a liquid state.

-

Collection : The condensed liquid (a mixture of oil and water, known as a hydrosol) flows into the separator. As the essential oil is typically less dense than water, it will form a layer on top.

-

Duration : The distillation process is continued for an extended period, often 72 hours or more, to ensure maximum recovery of the essential oil.[4]

-

Separation and Drying : Carefully separate the oil layer from the aqueous layer. To remove any residual water, the collected oil is dried over anhydrous sodium sulfate.

-

Storage : The final essential oil is stored in an airtight, amber-colored glass vial at a low temperature to prevent degradation.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying volatile compounds like this compound in essential oils.

Materials and Equipment:

-

Agarwood essential oil sample

-

Dichloromethane or n-hexane (analytical grade)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation : Prepare a diluted solution of the agarwood essential oil (e.g., 1 µL of oil in 1 mL of dichloromethane or hexane).[1]

-

GC-MS System Configuration :

-

Injector : Set to a temperature of approximately 230-270°C.[1]

-

Carrier Gas : Use Helium at a constant flow rate of 1.0-1.2 mL/min.[1]

-

Oven Temperature Program : A typical program starts at 60°C, holds for a few minutes, then ramps up at a specific rate (e.g., 3°C/min) to a final temperature of around 240°C, which is then held for a final period.[1]

-

Column : An HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column is commonly used.[5]

-

-

Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition : The compounds are separated based on their boiling points and polarity as they pass through the column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments.

-

Compound Identification : The resulting mass spectrum of each compound is compared to a spectral library (e.g., NIST) for identification. The retention time of the peak corresponding to this compound is also compared with that of a known standard for confirmation.

-

Quantification : The relative percentage of this compound is determined by integrating the peak area of this compound and dividing it by the total area of all integrated peaks in the chromatogram.

Visualization of Pathways and Workflows

Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis in plants follows the mevalonate (MVA) pathway, which primarily occurs in the cytosol. This pathway generates the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Caption: Biosynthesis of this compound via the Mevalonate Pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a standard workflow for the extraction and analysis of this compound from its primary source, agarwood.

Caption: Experimental Workflow for this compound Extraction and Analysis.

References

- 1. GC-MS Study of the Chemical Components of Different Aquilaria sinensis (Lour.) Gilgorgans and Agarwood from Different Asian Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. putzagarwoodfarm.com [putzagarwoodfarm.com]

- 4. "Characterisation and variation of agarwood resins from Gyrinops walla" by W. N. H. de Alwis, S. M. C. U. P. Subasinghe et al. [ro.ecu.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. thaiscience.info [thaiscience.info]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. Extraction Method-Broadlink Oud - China Agarwood Oil Manufacturer [broadlinkoud.com]

- 10. This compound | Semantic Scholar [semanticscholar.org]

- 11. Magnolia officinalis L. bark extract and respiratory diseases: From traditional Chinese medicine to western medicine via network target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. putzagarwoodfarm.com [putzagarwoodfarm.com]

- 13. aquiroma.com [aquiroma.com]

Physical and chemical properties of Agarospirol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarospirol is a naturally occurring sesquiterpenoid alcohol found predominantly in the resinous heartwood of Aquilaria species, commonly known as agarwood. This unique spirocyclic compound has garnered significant interest in the scientific community due to its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a sesquiterpenoid characterized by a distinctive spiro[4.5]decane skeleton. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1][2] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| IUPAC Name | 2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol | [1][2] |

| CAS Number | 1460-73-7 | [1][2] |

| Melting Point | 59-60 °C | [3] |

| Boiling Point | 311.00 to 312.00 °C @ 760.00 mm Hg (estimated) | [4][5] |

| Solubility | Soluble in DMSO and alcohol. Sparingly soluble in water (2.216 mg/L @ 25 °C, estimated). | [1][5] |

| Appearance | Not specified in the provided results. | |

| logP (o/w) | 4.703 (estimated) | [4] |

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These activities are believed to be mediated through the modulation of several key signaling pathways.

Antimicrobial Activity

This compound is a component of agarwood essential oil, which has demonstrated antimicrobial properties against various pathogens.[6][7] The proposed mechanisms for the antimicrobial effects of compounds like those found in agarwood oil include the disruption of microbial cell membranes, interference with essential microbial enzymes, and modulation of microbial gene expression.[7]

Anti-inflammatory Activity

Agarwood extracts containing this compound have shown potential in reducing inflammation.[1] The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[8] The modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT), and Mitogen-Activated Protein Kinase (MAPK) is a likely mechanism of action.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway

The JAK-STAT pathway is another critical signaling cascade involved in immunity and inflammation. The binding of cytokines to their receptors leads to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.

JAK-STAT Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a central role in cell proliferation, differentiation, and apoptosis. It is also involved in the inflammatory response. The pathway is typically initiated by extracellular stimuli that activate a series of kinases, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical profiling and cytotoxicity screening of agarwood essential oil (Aquilaria sinensis) in brine shrimp nauplii and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC-MS Study of the Chemical Components of Different Aquilaria sinensis (Lour.) Gilgorgans and Agarwood from Different Asian Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. baranlab.org [baranlab.org]

- 7. shimadzu.com [shimadzu.com]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Agarospirol: A Preliminary Review of its Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Agarospirol, a sesquiterpenoid alcohol, is a prominent bioactive constituent of agarwood, the highly valued resinous heartwood produced by trees of the Aquilaria species. Traditionally, agarwood has been utilized in various cultural and medicinal practices for its aromatic and therapeutic properties. Scientific interest has increasingly focused on elucidating the pharmacological activities of its individual components. This technical guide provides a preliminary review of the biological activities attributed to this compound, primarily based on studies of agarwood essential oils and extracts in which it is a significant component.

Important Note: The majority of the currently available scientific literature investigates the biological effects of agarwood extracts or essential oils as a whole. While this compound is consistently identified as a key chemical marker in these preparations, there is a notable scarcity of studies on the biological activities of isolated this compound. Therefore, the quantitative data and experimental protocols summarized in this document primarily pertain to agarwood-derived mixtures. The potential contribution of this compound to these activities is significant, but the specific effects of the isolated compound require further investigation.

Biological Activities of Agarwood Preparations Containing this compound

Agarwood essential oils and extracts, rich in this compound, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

Anti-inflammatory Activity

In silico studies have predicted that this compound exhibits strong binding affinity to major anti-inflammatory and immunomodulatory receptors, suggesting it is a preferential active compound.[1] Experimental studies on agarwood oil, containing a significant percentage of this compound (e.g., 12.5%), have demonstrated dose-dependent reductions in ear edema and malondialdehyde (MDA) activity in TPA-induced mouse models.[1] Furthermore, these studies have shown a significant reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2] The anti-inflammatory effects of agarwood extracts are also attributed to the inhibition of NF-κB activation and the suppression of nitric oxide (NO) production.[3][4]

Anticancer Activity

Agarwood essential oil and its components have been investigated for their potential in cancer therapy. Studies have shown that agarwood hydrosol possesses both anti-attachment and cytotoxic effects on lung cancer cells (Calu-3).[5] While specific IC50 values for isolated this compound are not available, research on agarwood essential oil has reported cytotoxic activity against various cancer cell lines.

Antimicrobial Activity

Agarwood oil and extracts have shown promising antimicrobial properties.[3][6] These preparations, containing this compound among other sesquiterpenes, have demonstrated inhibitory effects against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Lasiodiplodia theobromae, Fusarium oxysporum, and Candida albicans.[3][4] The proposed mechanisms for these antimicrobial effects include the disruption of cell membranes and interference with microbial enzymes.[3]

Neuroprotective and Neuroleptic Effects

Intriguingly, isolated jinkoh-eremol and this compound from agarwood have been identified as active principles with neuroleptic effects.[7] In mouse models, these compounds decreased spontaneous motility induced by methamphetamine and apomorphine and increased the level of homovanillic acid in the brain, similar to the effects of chlorpromazine.[7] More recent reviews highlight the potential of agarwood's bioactive compounds in managing neurodegenerative diseases by modulating neurotransmitter balance, suppressing neuroinflammation, and promoting neurite outgrowth.[8] Agarwood leaf extracts have also been shown to possess neuroprotective properties and promote cholinergic differentiation in hippocampal neurons.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of agarwood essential oils and extracts, which contain this compound as a constituent.

Table 1: Composition of this compound in Agarwood Essential Oil

| Source Plant Species | Percentage of this compound in Essential Oil | Reference |

| Aquilaria agallocha | 12.5% | [1] |

| Aquilaria sinensis | 2.72% | [11] |

Table 2: Anticancer Activity of Agarwood Preparations

| Preparation | Cell Line | Activity Metric | Value | Reference |

| Agarwood Hydrosol | Calu-3 (Lung Cancer) | Anti-attachment & Cytotoxic Effects | Observed | [5] |

| Agarwood Essential Oil | MCF-7 (Breast Cancer) | IC50 | 44 µg/mL | [12] |

Table 3: Antimicrobial Activity of Agarwood Preparations

| Preparation | Microorganism | Activity Metric | Value | Reference |

| Agarwood Essential Oil | Staphylococcus aureus | MIC | 0.5 mg/mL | [13] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

TPA-Induced Mouse Ear Edema for Anti-inflammatory Activity

-

Animal Model: Male Swiss albino mice.

-

Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in acetone.

-

Procedure:

-

A solution of TPA is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

-

The left ear serves as a negative control.

-

Agarwood essential oil, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the TPA-treated ear.

-

A positive control group is treated with a standard anti-inflammatory drug (e.g., indomethacin).

-

After a specified time (e.g., 6 hours), the mice are euthanized, and circular sections are punched out from both ears and weighed.

-

The difference in weight between the right and left ear punches is calculated as a measure of edema.

-

The percentage inhibition of edema is calculated relative to the control group.

-

-

Biochemical Analysis: Ear tissue can be homogenized to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) using ELISA kits.[1]

Cell Viability and Cytotoxicity Assays for Anticancer Activity

-

Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, Calu-3 for lung cancer).

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM for MCF-7, EMEM for Calu-3) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay for Cell Viability:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test substance (e.g., agarwood essential oil or hydrosol) for a specified duration (e.g., 24, 48, 72 hours).

-

After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[12]

-

-

Cell Attachment Assay:

-

Cells are seeded in the presence of various concentrations of the test substance.

-

After a defined incubation period, non-adherent cells are washed away.

-

The number of attached, viable cells is quantified using methods like the Trypan blue exclusion assay or MTT assay.[5]

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Microorganisms: Bacterial or fungal strains of interest.

-

Culture Media: Appropriate broth medium for the specific microorganism (e.g., Mueller-Hinton Broth for bacteria).

-

Procedure:

-

A serial two-fold dilution of the test substance (e.g., agarwood essential oil) is prepared in the broth medium in a 96-well microtiter plate.

-

Each well is then inoculated with a standardized suspension of the microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the test substance that inhibits visible growth of the microorganism.[13]

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of agarwood constituents are believed to be mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Several compounds in agarwood have been shown to inhibit NF-κB activation.[3][4]

Caption: Inhibition of the NF-κB signaling pathway by agarwood compounds.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of a test compound, such as this compound or an agarwood extract, on macrophage cells.

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

This compound, a key sesquiterpenoid in agarwood, is strongly implicated in the diverse biological activities of this valuable natural product. While current research, primarily on agarwood essential oils and extracts, suggests significant anti-inflammatory, anticancer, antimicrobial, and neuroprotective potential, there is a clear and critical need for further studies on isolated this compound. Future research should focus on the purification of this compound and the systematic evaluation of its efficacy and mechanisms of action in various in vitro and in vivo models. Such studies will be invaluable for validating its therapeutic potential and paving the way for its development as a novel pharmacological agent. The detailed protocols and data presented in this guide serve as a foundation for researchers to build upon in this promising area of natural product drug discovery.

References

- 1. Molecular docking and ADME studies of natural compounds of Agarwood oil for topical anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Therapeutic Potential of Agarwood as an Antimicrobial and Anti-Inflammatory Agent: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Effect of jinkoh-eremol and this compound from agarwood on the central nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Agarwood leaf ethanol extract provides neuroprotective properties and promotes cholinergic differentiation of HT22 hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical profiling and cytotoxicity screening of agarwood essential oil (Aquilaria sinensis) in brine shrimp nauplii and cancer cell lines | PLOS One [journals.plos.org]

- 12. Screening of anticancer activity from agarwood essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Crucial Role of Agarospirol in the Formation of Agarwood: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarwood, the highly prized resinous heartwood of Aquilaria species, is formed as a complex defense response to biotic and abiotic stresses. Central to the unique chemical profile of agarwood is a diverse array of sesquiterpenoids, with agarospirol being a prominent and often-cited marker for quality. This technical guide provides an in-depth exploration of this compound, its biosynthesis, its integral role in the intricate process of agarwood formation, and its potential as a biomarker for evaluating agarwood quality. We delve into the signaling cascades that trigger its production, present quantitative data on its prevalence, and provide detailed experimental protocols for its induction and analysis. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant science, and drug development.

Introduction to this compound and Agarwood

Agarwood, also known as "oud" or "gaharu," is a dark, resinous wood with a distinctive and highly valued fragrance. Its formation is a pathological process, a defense mechanism initiated in Aquilaria trees in response to wounding, fungal infection, or other environmental stressors.[1] The resulting resin is a complex mixture of volatile and semi-volatile organic compounds, primarily sesquiterpenes and 2-(2-phenylethyl)chromones.

This compound is a characteristic sesquiterpenoid alcohol found in agarwood.[2] Its unique spirocyclic structure contributes to the characteristic woody and sweet aroma of high-quality agarwood. Beyond its aromatic properties, this compound is considered a key indicator of the initiation and quality of agarwood formation, making its study essential for understanding and optimizing artificial induction methods.[3]

Chemical Structure of this compound:

-

Molecular Weight: 222.37 g/mol [6]

-

IUPAC Name: 2-((2R,5R,10R)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl)propan-2-ol[4]

The Role of this compound in Agarwood Formation

The formation of agarwood is a sophisticated defense response, and while this compound is a product of this process, its precise role within the defense cascade is an area of active research. Sesquiterpenes, in general, play a crucial role in plant defense as antimicrobial and anti-feedant compounds.[4][7][8]

It is hypothesized that this compound, along with other sesquiterpenoids, contributes to the overall protective properties of the resin by inhibiting the growth of invading pathogens and deterring herbivores.[1] The accumulation of these lipophilic compounds in the heartwood creates a chemical barrier that seals wounds and prevents further infection.

Biosynthesis and Signaling Pathways

The production of this compound is a downstream effect of complex signaling pathways initiated by stress. The biosynthesis of sesquiterpenes in plants occurs through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Jasmonate (JA) Signaling Pathway

The jasmonate signaling pathway is a central regulator of defense responses in plants, including the production of secondary metabolites like sesquiterpenes.[9]

Key steps in the JA signaling pathway leading to sesquiterpene synthesis:

-

Stress Perception: Wounding or pathogen attack triggers the synthesis of jasmonic acid (JA).

-

JA-Ile Conjugation: JA is conjugated with isoleucine to form the active hormone, jasmonoyl-isoleucine (JA-Ile).

-

COI1 Receptor Complex: JA-Ile binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.

-

JAZ Repressor Degradation: This binding event targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome.

-

Transcription Factor Activation: The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2, which can then activate the expression of downstream genes.[9]

-

Sesquiterpene Synthase Gene Expression: These TFs upregulate the expression of genes encoding key enzymes in the sesquiterpene biosynthesis pathway, including sesquiterpene synthases (ASS).[9]

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade

MAPK cascades are another crucial signaling module in plant stress responses.[10][11][12] They are involved in transducing external stimuli into cellular responses, including the activation of defense gene expression.[13][14] In Aquilaria, the MAPK cascade is believed to act upstream of or parallel to the JA pathway to regulate sesquiterpene synthase gene expression.[15]

A generalized MAPK signaling cascade:

-

Signal Perception: Stress signals are perceived by cell surface receptors.

-

MAPKKK Activation: This activates a MAP Kinase Kinase Kinase (MAPKKK).

-

Phosphorylation Cascade: The activated MAPKKK phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase (MAPK).[12]

-

Transcription Factor Phosphorylation: The activated MAPK then phosphorylates downstream targets, including transcription factors (e.g., WRKY TFs).[2][16]

-

Gene Expression: These phosphorylated TFs can then enter the nucleus and activate the expression of defense-related genes, including those for sesquiterpene biosynthesis.

References

- 1. bioremake.com [bioremake.com]

- 2. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biological-activities-of-sesquiterpene-lactones - Ask this paper | Bohrium [bohrium.com]

- 5. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on biological induction of agarwood in Aquilaria, with special reference to India [bsmpsbooks.com]

- 7. The roles of plant sesquiterpenes in defense against biotic and abiotic stresses | Semantic Scholar [semanticscholar.org]

- 8. unn.edu.ng [unn.edu.ng]

- 9. putzagarwoodfarm.com [putzagarwoodfarm.com]

- 10. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ca-c.org [ca-c.org]

- 13. journals.plos.org [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Identification of genes related to agarwood formation: transcriptome analysis of healthy and wounded tissues of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Downstream targets of WRKY33 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Spirocyclic Sesquiterpenoids

Introduction

Spirocyclic sesquiterpenoids are a fascinating and structurally diverse class of natural products.[1] They are a subset of sesquiterpenoids, which are terpenes composed of three isoprene units, giving them a characteristic 15-carbon skeleton.[2] The defining feature of spirocyclic sesquiterpenoids is the presence of a spiro-fused ring system, where two rings are connected by a single common atom. This unique structural motif imparts a three-dimensional complexity that is often associated with a wide range of biological activities.[1]

These compounds are predominantly found in fungi, plants, and marine organisms.[3][4] Fungi, in particular, are a rich source of novel spirocyclic sesquiterpenoids with unique carbon skeletons.[5] The structural diversity arises from the various ways the 15-carbon precursor can be folded and cyclized by specific enzymes called terpene synthases.[5][6] Their conformational rigidity and intricate structures make them attractive scaffolds for medicinal chemistry and drug discovery.[1][6]

Biosynthesis of Spirocyclic Sesquiterpenoids

The biosynthesis of all sesquiterpenoids, including the spirocyclic variants, begins with the linear C15 precursor, farnesyl pyrophosphate (FPP).[2][5] This process is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs).[5][6]

The general biosynthetic pathway involves the following key steps:

-

Ionization: The pyrophosphate group of FPP is eliminated, generating a farnesyl carbocation.

-

Cyclization: The highly reactive carbocation undergoes a series of intramolecular cyclizations. The specific folding of the FPP chain within the enzyme's active site dictates the resulting carbocyclic framework. For spirocyclic compounds, this involves a precise cyclization cascade that forms the spiro center.

-

Rearrangements: The cyclic carbocation intermediates can undergo further rearrangements, such as hydride or alkyl shifts, to increase structural diversity.

-

Termination: The reaction is terminated by deprotonation or quenching with a nucleophile (e.g., water) to yield the final sesquiterpene hydrocarbon or sesquiterpenoid alcohol.

Caption: General biosynthetic pathway of spirocyclic sesquiterpenoids from FPP.

Biological Activities and Therapeutic Potential

Spirocyclic sesquiterpenoids exhibit a broad spectrum of biological activities, making them promising candidates for drug development. Many of these compounds have been reported to possess cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][7]

-

Cytotoxic Activity: A significant number of spirocyclic sesquiterpenoids have demonstrated potent activity against various cancer cell lines. For instance, cyclohelminthol X, isolated from Helminthosporium velutinum, showed potent cytotoxicity against the leukemia HL60 cell line.[1]

-

Anti-inflammatory Activity: Some spirocyclic compounds have been shown to inhibit inflammatory responses. Limonoids isolated from Trichilia connaroides, which contain a [4.4.0] spirocyclic lactone moiety, were found to inhibit nitric oxide (NO) production in a cellular model of inflammation.[1]

-

Hepatoprotective Activity: Certain spirocyclic sesquiterpenoids have shown potential in protecting liver cells. A compound isolated from the rhizomes of Acorus calamus exhibited weak hepatoprotective activities against acetaminophen-induced damage in HepG2 cells.[1]

-

Antimicrobial and Antiparasitic Activity: The spirocyclic sesquiterpene (−)-ovalicin and its analogue fumagillin have displayed potent antiparasitic activities.[1]

Quantitative Data Summary

The following table summarizes the quantitative biological activity data for selected spirocyclic sesquiterpenoids.

| Compound Name | Spiro System | Source Organism | Biological Activity | Quantitative Data (IC₅₀ or Inhibition) |

| Cyclohelminthol X | [2.4.0] | Helminthosporium velutinum | Cytotoxicity (Leukemia) | IC₅₀ = 0.35 μM (HL60 cell line) |

| Cyclohelminthol X | [2.4.0] | Helminthosporium velutinum | Cytotoxicity (Colon) | IC₅₀ = 16 μM (COLO201 cell line) |

| Limonoid (33 & 34) | [4.4.0] | Trichilia connaroides | Anti-inflammatory (NO) | 25.89% - 37.13% inhibition at 25-50 μM |

| Sesquiterpenoid (83) | [4.5.0] | Acorus calamus | Hepatoprotective | Weak activity against APAP-induced damage |

Experimental Protocols

The isolation and characterization of spirocyclic sesquiterpenoids from natural sources involve a multi-step process combining extraction, chromatography, and spectroscopy.

General Protocol for Isolation and Structure Elucidation

-

Extraction:

-

The source material (e.g., dried plant material, fungal culture) is ground to a fine powder.

-

The powdered material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a non-polar solvent like hexane or ethyl acetate, followed by a more polar solvent like methanol.

-

The crude extracts are concentrated under reduced pressure to yield a residue.

-

-

Chromatographic Separation:

-

Column Chromatography (CC): The crude extract is first fractionated using open column chromatography over silica gel or an adsorbent like HP-20 resin.[8] A gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol) is used to separate the components based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from CC that show promising activity or chemical profiles are further purified using preparative or semi-preparative HPLC.[8] A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile or methanol.

-

-

Structure Elucidation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the initial analysis of volatile or semi-volatile sesquiterpenes in complex mixtures, like essential oils.[9]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the isolated compound, which allows for the calculation of its molecular formula.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique for determining the complete 3D structure of the compound. A suite of NMR experiments is performed:

-

1D NMR (¹H and ¹³C): To identify the types and numbers of protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, revealing the carbon skeleton and the placement of functional groups.

-

NOESY/ROESY: To determine the relative stereochemistry of the molecule by analyzing through-space correlations between protons.[8]

-

-

Single-Crystal X-ray Crystallography: If a suitable crystal of the pure compound can be obtained, this technique provides an unambiguous determination of its absolute and relative stereochemistry.[5]

-

Caption: Experimental workflow for isolating and identifying spirocyclic sesquiterpenoids.

Conclusion

Spirocyclic sesquiterpenoids represent a structurally unique and biologically significant class of natural products. Their complex, rigid frameworks make them valuable scaffolds for medicinal chemistry, and they continue to be a source of inspiration for the development of new therapeutic agents. Advances in synthetic biology and metabolic engineering may soon provide alternative methods for producing these valuable compounds, overcoming the limitations of extraction from natural sources.[10] Further exploration of diverse ecological niches, particularly fungi and marine invertebrates, is expected to yield new spirocyclic sesquiterpenoids with novel structures and potent biological activities.

References

- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. oatext.com [oatext.com]

- 5. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of Sesquiterpenoids and Trypanocidal Constituents from Artemisia adamsii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spirocyclopropane-type sesquiterpene hydrocarbons from Schinus terebinthifolius Raddi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of monoterpenoid and sesquiterpenoid as natural flavors and fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]

Agarospirol: Molecular and Physicochemical Properties

Agarospirol is a sesquiterpenoid compound naturally found in agarwood, the resinous heartwood of Aquilaria trees. This technical overview details its fundamental molecular and physical characteristics.

Molecular Formula and Molar Mass

The chemical properties of this compound are summarized in the table below, providing a clear reference for its molecular composition and weight.

| Property | Value | Source |

| Molecular Formula | C15H26O | [1][2][3][4][5] |

| Molar Mass | 222.37 g/mol | [2][3][4][5] |

Structural and Chemical Identifiers

For precise identification and use in experimental and computational settings, the following identifiers are provided for this compound.

| Identifier Type | Identifier |

| CAS Number | 1460-73-7 |

| IUPAC Name | 2-((2R,5R,10R)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl)propan-2-ol |

Logical Relationship of Core Properties

The following diagram illustrates the foundational relationship between the elemental composition of this compound and its resulting molecular weight.

Caption: Relationship between molecular formula and molar mass.

References

An In-depth Technical Guide to the Vetispirane Skeleton

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the vetispirane sesquiterpenoid skeleton, a unique spirocyclic scaffold found in a variety of bioactive natural products. It covers the core chemical features, biosynthesis, key examples, and biological activities, with a focus on data presentation and experimental methodologies relevant to the scientific community.

Core Chemical Characteristics

The vetispirane skeleton is a bicyclic sesquiterpenoid structure defined by a spiro[4.5]decane core. This arrangement consists of a cyclopentane ring and a cyclohexane ring joined by a single common carbon atom, known as the spiro center. The numbering of this scaffold is systematic, and its derivatives are characterized by various degrees of oxidation, unsaturation, and substitution, leading to a diverse family of natural products.

A prominent and well-studied example of a vetispirane-type sesquiterpenoid is agarospirol (also known as hinesol).[1] It is a sesquiterpene alcohol isolated from infected agarwood and is often used as a reference compound for this class.[1] Another group of related compounds are the melongenaterpenes, which are vetispirane-type sesquiterpenoids isolated from the roots of Solanum melongena.[2][3][4]

Key Structural Features:

-

Core Scaffold: Spiro[4.5]decane

-

Class: Bicyclic sesquiterpenoid

-

Chirality: The spiro center and other substituted carbons are typically stereogenic, leading to multiple possible stereoisomers. The absolute configuration is crucial for biological activity and is determined using techniques like X-ray crystallography.[2][4]

Biosynthesis of the Vetispirane Skeleton

Like all sesquiterpenoids, the biosynthesis of the vetispirane core originates from the C15 precursor, farnesyl pyrophosphate (FPP).[5] The key step is a complex cyclization cascade catalyzed by a specific terpene cyclase known as vetispiradiene synthase. This enzyme facilitates the ionization of FPP and guides the resulting carbocation through a series of intramolecular cyclizations and rearrangements to form the characteristic spiro[4.5]decane ring system of the parent hydrocarbon, vetispiradiene. Subsequent enzymatic modifications (e.g., by cytochrome P450 monooxygenases) introduce hydroxyl groups and other functionalities to yield the diverse array of naturally occurring vetispirane derivatives.

Quantitative Data: Physicochemical and Spectroscopic Properties

The characterization of vetispirane sesquiterpenoids relies heavily on spectroscopic and physical data. Below are tables summarizing key quantitative data for representative compounds.

Table 1: Physicochemical Properties of this compound (Hinesol)

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [1][6] |

| Molecular Weight | 222.37 g/mol | [6] |

| Melting Point | 56 – 58 °C (133 – 136 °F) | [1] |

| Boiling Point | 312 ± 11 °C | [1] |

| Optical Rotation [α] | Varies by stereoisomer; must be determined experimentally. | - |

Table 2: Representative ¹³C NMR Chemical Shift Ranges for the Vetispirane Skeleton

The following table provides typical chemical shift ranges for the carbon atoms in the vetispirane core, based on published data for compounds like this compound and melongenaterpenes. Actual values are highly dependent on substitution and stereochemistry.

| Carbon Type | Typical δc (ppm) | Notes |

| Spiro (Quaternary C) | 45 - 55 | The key spirocyclic carbon atom. |

| Quaternary (non-spiro) | 30 - 45 | e.g., gem-dimethyl groups. |

| Methine (-CH) | 35 - 75 | Shifts can be higher if oxygenated (e.g., > 65 ppm). |

| Methylene (-CH₂) | 20 - 45 | Carbons within the cyclopentane and cyclohexane rings. |

| Methyl (-CH₃) | 15 - 30 | Substituent methyl groups. |

| Olefinic (=C) | 120 - 150 | Present in unsaturated derivatives. |

| Carbonyl (C=O) | 190 - 220 | Present in oxidized derivatives (e.g., vetivones). |

Note: Data compiled from analyses of various vetispirane structures. For precise assignments, 2D NMR experiments (HSQC, HMBC, COSY) are required.

Biological Activity and Signaling Pathways

Certain vetispirane sesquiterpenoids, particularly hinesol (this compound), have demonstrated significant biological activity, most notably pro-apoptotic and anti-inflammatory effects.

Anti-Cancer Activity of Hinesol

Hinesol has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including non-small cell lung cancer and leukemia.[3][7] The mechanism involves the modulation of key intracellular signaling pathways.

-

MEK/ERK Pathway: Hinesol treatment leads to a decrease in the phosphorylation of MEK1/2 and ERK1/2, inhibiting this critical pro-survival pathway.[3][7]

-

NF-κB Pathway: It suppresses the NF-κB pathway by decreasing the phosphorylation of IκBα and the p65 subunit, preventing the translocation of NF-κB to the nucleus and the transcription of anti-apoptotic genes.[3][7]

-

JNK Pathway: In some cell lines, hinesol induces apoptosis through the activation of c-Jun N-terminal kinase (JNK).[2][6]

These pathway modulations result in the cell cycle arrest at the G0/G1 phase and alter the balance of apoptosis-regulating proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[3][7]

Experimental Protocols

Protocol 1: General Isolation of Vetispirane Sesquiterpenoids from Plant Material

This protocol is a representative example for the extraction and purification of vetispirane compounds from a plant source, such as the roots of Solanum melongena.

Methodology Details:

-

Plant Material Preparation: The plant material (e.g., 3 kg of roots) is air-dried and ground into a coarse powder.

-

Extraction: The ground material is percolated with a suitable solvent, typically methanol (e.g., 50 L), at room temperature for an extended period (24-48 hours). This process is often repeated to ensure complete extraction.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Coarse Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elution is performed using a solvent gradient of increasing polarity (e.g., starting with 100% cyclohexane and gradually increasing the proportion of ethyl acetate). Fractions are collected based on their TLC profiles.

-

Fine Purification: Fractions identified as containing compounds of interest are further purified. This is typically achieved using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a solvent system like methanol/water.

-

Structure Elucidation: The purity and structure of the isolated compounds are confirmed using a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute stereochemistry can be determined by X-ray crystallography if suitable crystals are obtained.[4]

Protocol 2: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of novel vetispirane compounds.

-

Sample Preparation: A small amount (1-5 mg) of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (typically CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

-

1D NMR Spectra Acquisition: ¹H and ¹³C{¹H} NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Key parameters for ¹³C NMR include a sufficient relaxation delay to observe quaternary carbons. A DEPT-135 experiment is run to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR Spectra Acquisition: To establish connectivity, a series of 2D NMR experiments are performed:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing proton connectivity within fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the fragments and establishing the complete carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing crucial information for determining the relative stereochemistry of the molecule.

-

Summary and Outlook

The vetispirane skeleton represents a fascinating and medicinally relevant class of sesquiterpenoids. Its unique spirocyclic structure presents both a synthetic challenge and a source of significant biological activity. The pro-apoptotic effects of compounds like hinesol highlight the potential of the vetispirane scaffold as a starting point for the development of novel anti-cancer therapeutics. Future research will likely focus on the total synthesis of more complex derivatives, the elucidation of the precise mechanisms of action for their biological activities, and the exploration of their potential in other therapeutic areas.

References

- 1. The Total Synthesis of (±)-Hinesol and (±)-Agarospirol [ccspublishing.org.cn]

- 2. compoundchem.com [compoundchem.com]

- 3. scispace.com [scispace.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (±)-Agarospirol: A Detailed Methodological Overview for Researchers

Introduction

(±)-Agarospirol, a spirocyclic sesquiterpenoid first isolated from agarwood (Aquilaria agallocha), has garnered significant interest from the scientific community due to its unique molecular architecture and potential biological activities. The total synthesis of this natural product presents a compelling challenge in organic chemistry, requiring precise control over stereochemistry and the construction of the characteristic spiro[1][2]decane core. This application note provides a detailed overview of a prominent methodology for the total synthesis of (±)-agarospirol, targeting researchers, scientists, and professionals in drug development. The presented synthesis follows a logical sequence involving a key photochemical cycloaddition and a retro-benzilic acid rearrangement to construct the core structure, followed by a series of functional group manipulations to achieve the final target molecule.

Overall Synthetic Strategy

The total synthesis of (±)-agarospirol can be achieved through a multi-step sequence that strategically builds the complex carbon framework. The core of this strategy involves the initial formation of the spiro[1][2]decane ring system, which is then elaborated with the necessary functional groups and stereocenters.

Caption: Overall synthetic strategy for (±)-Agarospirol.

Key Experimental Stages and Protocols

This section details the experimental procedures for the key stages of the (±)-agarospirol synthesis.

Stage 1: Construction of the Spiro[1][2]decane Framework

The initial and crucial step of the synthesis is the construction of the spiro[1][2]decane core. This is achieved through a photo-cycloaddition reaction followed by a retro-benzilic acid rearrangement.[3]

Experimental Protocol: Photo-cycloaddition and Retro-benzilic Acid Rearrangement [3]

-

Photo-cycloaddition: A solution of methyl 2,4-dioxopentanoate (1.0 eq.) and 1,5-dimethyl-6-methylenecyclohexene (1.2 eq.) in a suitable solvent (e.g., benzene or toluene) is irradiated with a high-pressure mercury lamp at room temperature for 24-48 hours, or until consumption of the starting material is observed by TLC. The solvent is then removed under reduced pressure to yield the crude proto-[2+2] photocycloadduct.

-